N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
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Overview
Description
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a thiadiazole ring substituted with methyl, phenyl, and amine groups, along with a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-4-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles like hydroxide or alkoxide ions replace the bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved thiadiazole derivatives.
Substitution: Hydroxyl or alkoxy-substituted thiadiazoles.
Scientific Research Applications
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
4-Methyl-1,2,4-thiadiazole-3-thiol: Another thiadiazole compound with potential antimicrobial properties.
Phenyl-1,2,4-thiadiazole: A structurally related compound with applications in material science.
Uniqueness
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and amine groups, along with the bromide ion, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
368859-38-5 |
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Molecular Formula |
C16H16BrN3S |
Molecular Weight |
362.29 |
IUPAC Name |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChI Key |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
solubility |
not available |
Origin of Product |
United States |
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